ε-己内酰胺-D10

描述

Epsilon-Caprolactam is a key monomer used in the production of polyamide 6 (nylon 6) and has been extensively studied due to its industrial importance and biological activity. The literature suggests that epsilon-caprolactam has relatively low toxicity to humans, which is partly due to its rapid elimination from the body as demonstrated in animal studies. Human studies have primarily focused on workers in Russian factories, where symptoms such as general weakness and headaches have been reported, though these may be confounded by factors such as alcoholism and exposure to other chemicals .

Synthesis Analysis

The synthesis of epsilon-caprolactam derivatives and related polymers has been achieved through various chemical modifications. For instance, poly(epsilon-caprolactone-co-alpha-iodo-epsilon-caprolactone) was synthesized by binding iodine to the PCL chain, which introduced iodo-units into the copolyester . Additionally, star-shaped porphyrin-cored poly(epsilon-caprolactone) (SPPCL) was synthesized using a porphyrin core initiator and stannous octoate as a catalyst . Furthermore, well-defined diblock copolymers combining poly(epsilon-caprolactone) with other polymers like poly(N,N-dimethylamino-2-ethyl methacrylate) were synthesized using controlled ring-opening polymerization and atom transfer radical polymerization .

Molecular Structure Analysis

The molecular structure of epsilon-caprolactam-based polymers can be tailored by controlling the molar ratio of monomers during synthesis. The molecular weight and distribution of the synthesized polymers, such as SPPCL, can be adjusted linearly, resulting in narrow molecular weight distributions . The molecular characterization of diblock copolymers has been performed using techniques like 1H NMR spectroscopy and gel permeation chromatography .

Chemical Reactions Analysis

Epsilon-caprolactam and its derivatives undergo various chemical reactions, including copolymerization and complexation with other molecules. For example, the inclusion complexation of SPPCL with alpha-cyclodextrin resulted in the formation of supramolecular polypseudorotaxanes with a channel-type crystalline structure . The polymerization mechanisms of epsilon-caprolactam initiated by organolanthanide borohydride complexes have been studied using DFT calculations, revealing insights into the hydride transfer and ring-opening steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of epsilon-caprolactam-based polymers are influenced by their molecular structure and the nature of chemical modifications. The viscoelastic and thermal properties of copolyesters containing iodo-units were measured, showing potential for biomedical applications due to their X-ray opacity . The formation of core-shell type nanoparticles using diblock copolymers of poly(epsilon-caprolactone)/poly(ethylene glycol) demonstrated the ability to encapsulate and release drugs like all-trans-retinoic acid, with the release rate being influenced by the molecular weight of the copolymer and the drug content . The inclusion complexation between SPPCL and alpha-cyclodextrin was found to enhance the thermal stability of both the guest polymers and the host molecule .

科研应用

生物修复和环境清理

- Epsilon-己内酰胺,尼龙-6的单体,是己内酰胺和尼龙-6生产废水的主要组成部分。使用像Brevibacterium epidermidis菌株BS3这样的己内酰胺降解细菌进行生物处理是废物利用的一种有前途的替代方法。这种菌株从被己内酰胺生产废物污染的土壤中分离出来,可以降解己内酰胺,并且对广泛范围的己内酰胺浓度具有耐受性。它还利用尼龙寡聚体,这是己内酰胺聚合的副产物,使其适用于含有己内酰胺及其衍生物的废物的生物清理(Esikova et al., 2023)。

酶反应

- α-氨基-ε-己内酰胺拉氨酸酶是一种催化α-氨基-ε-己内酰胺拉氨酸化的酶,在其反应机制中表现出有趣的特性。在重水中进行拉氨酸化时,它促进底物的α-氢与氘的交换,显示出显著的氘同位素效应。这些特性对于理解酶的催化机制和潜在应用至关重要(Ahmed et al., 1986)。

药物递送和医疗应用

- ε-己内酯,结构类似于ε-己内酰胺-D10,已被用于合成聚合物,如聚(ε-己内酯),用于药物递送应用。例如,含有阿特拉津除草剂的聚(ε-己内酯)纳米颗粒在控制农业杂草、减少环境损害和最小化基因毒性方面表现出有效性。这展示了ε-己内酰胺-D10衍生物在开发高效安全的药物递送系统方面的潜力(Pereira et al., 2014)。

材料科学和聚合物化学

- ε-己内酯的环氧开启聚合,与ε-己内酰胺-D10密切相关,已经导致具有特定特性的新型聚合物的产生。例如,从抗肿瘤药物多西氟胞苷合成的新型5'-去氧-5-氟尿苷-聚(ε-己内酯)聚合物的开发展示了ε-己内酰胺衍生物在为癌症治疗和其他医疗应用创造新材料的潜力(Chang & Lee, 2009)。

废水处理

- 由于其高化学需氧量(COD)和毒性,ε-己内酰胺在排放到自然水系中时会带来环境风险。研究已经分离出能够消耗ε-己内酰胺的反硝化细菌,突显了利用ε-己内酰胺-D10及相关化合物的生物废水处理技术的潜力(Wang & Lee, 2007)。

Safety And Hazards

性质

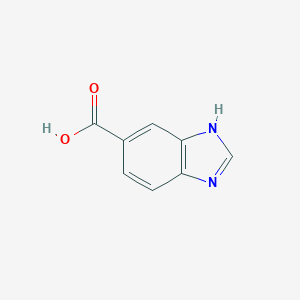

IUPAC Name |

3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

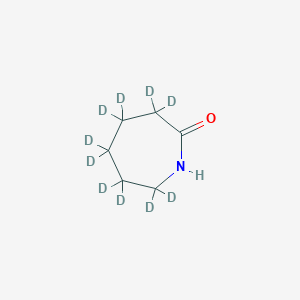

Isomeric SMILES |

[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epsilon-Caprolactam-D10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)